Tert-butyl 3-(2-aminoethyl)-3-hydroxypiperidine-1-carboxylate
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Overview
Description
Tert-butyl 3-(2-aminoethyl)-3-hydroxypiperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butyl group, an aminoethyl group, and a hydroxyl group attached to a piperidine ring. It is commonly used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(2-aminoethyl)-3-hydroxypiperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and ethylenediamine The reaction is carried out under controlled conditions to ensure the formation of the desired product
Industrial Production Methods
In industrial settings, the production of this compound is carried out using large-scale reactors and optimized reaction conditions. The process involves the use of high-purity reagents and solvents to achieve high yields and purity of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to ensure the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(2-aminoethyl)-3-hydroxypiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in the formation of a carbonyl compound, while reduction of the carbonyl group yields the corresponding alcohol.
Scientific Research Applications
Tert-butyl 3-(2-aminoethyl)-3-hydroxypiperidine-1-carboxylate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of tert-butyl 3-(2-aminoethyl)-3-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved.
Comparison with Similar Compounds
Similar Compounds
N-Boc-ethylenediamine: A similar compound with a tert-butyl group and an aminoethyl group.
tert-Butyl carbamate: Another compound with a tert-butyl group and a carbamate functional group.
tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate: A piperazine derivative with a tert-butyl group.
Uniqueness
Tert-butyl 3-(2-aminoethyl)-3-hydroxypiperidine-1-carboxylate is unique due to its specific combination of functional groups and its ability to participate in a wide range of chemical reactions. Its versatility makes it a valuable compound in various fields of scientific research and industrial applications.
Properties
Molecular Formula |
C12H24N2O3 |
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Molecular Weight |
244.33 g/mol |
IUPAC Name |
tert-butyl 3-(2-aminoethyl)-3-hydroxypiperidine-1-carboxylate |
InChI |
InChI=1S/C12H24N2O3/c1-11(2,3)17-10(15)14-8-4-5-12(16,9-14)6-7-13/h16H,4-9,13H2,1-3H3 |
InChI Key |
UETKEVCPINNJQN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)(CCN)O |
Origin of Product |
United States |
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